molecular formula C9H10N2O5 B152067 Ethyl 2-(3-nitropyridin-2-yl)oxyacetate CAS No. 136718-78-0

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate

Cat. No. B152067
M. Wt: 226.19 g/mol
InChI Key: XYNYNOQAHFLDQV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is a compound that belongs to the class of organic compounds known as pyridine derivatives. These derivatives are known for their potent pharmacological properties and have been a part of various marketed drugs .

Synthesis Analysis

The synthesis of related compounds often involves the condensation of different reactants. For instance, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized through a condensation reaction of ethyl 2-chloroacetate with a hydroxy group of a naphtho[1,2-b]pyran derivative . Similarly, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate were synthesized by reacting 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate .

Molecular Structure Analysis

The molecular structure of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate was confirmed by single-crystal X-ray diffraction studies. The crystal structure is stabilized by various intermolecular interactions, including hydrogen bonds and π interactions . The structure of ethyl-2-(4-aminophenoxy)acetate, a related compound, was also determined by X-ray crystallography, revealing a triclinic crystal system and the importance of non-covalent interactions in molecular packing .

Chemical Reactions Analysis

The reactivity of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the Lossen rearrangement demonstrates the potential for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization . The Rh(III)-catalyzed N-nitroso-directed C-H addition to ethyl 2-oxoacetate is another example of a chemical reaction that enables the construction of indazoles, showcasing the versatility of these compounds in synthesizing heterocyclic scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by spectroscopic methods such as NMR and mass spectroscopy . The optical properties

Scientific Research Applications

Antitumor Activity

  • Ethyl 2-(3-nitropyridin-2-yl)oxyacetate derivatives have been studied for their antitumor activities. In particular, their use as precursors to potent antimitotic agents, such as ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, was highlighted. These compounds have shown the ability to inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, suggesting a possible mode of action in antitumor activity (Temple, Rener, Waud, & Noker, 1992).

Synthesis of Anticancer Agents

  • The compound has been utilized in the synthesis of potential anticancer agents, such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds were tested for their effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Cytotoxicity and Inhibition of Mitosis

  • Research has also focused on the structure-activity relationship of ethyl 2-(3-nitropyridin-2-yl)oxyacetate derivatives, particularly in regards to their cytotoxicity and the inhibition of mitosis in cultured leukemia cells. Findings indicated that modifications at certain positions of the compound's structure significantly affect its biological activity (Temple, Rener, Comber, & Waud, 1991).

Reactions with Nucleophiles

  • The compound has been involved in studies related to the chemistry of isoxazoles, specifically in its reactions with various nucleophiles. These studies contribute to understanding the chemical properties and potential applications of this compound (Ang, Donati, Donkor, & Prager, 1992).

Synthesis of Heterocyclic Compounds

  • Additionally, ethyl 2-(3-nitropyridin-2-yl)oxyacetate has been used in the synthesis of other heterocyclic compounds, such as pyrrolopyridines or imidazopyridines. These reactions showcase the versatility of the compound in creating a variety of chemically interesting and potentially useful structures (Ono, Murashima, Nishi, Nakamoto, Kato, Tamai, & Uno, 2002).

properties

IUPAC Name

ethyl 2-(3-nitropyridin-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-2-15-8(12)6-16-9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNYNOQAHFLDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403161
Record name Ethyl [(3-nitropyridin-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate

CAS RN

136718-78-0
Record name Ethyl [(3-nitropyridin-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

11 g of sodium hydride was added to a mixture of 39.63 g of 2-chloro-3-nitropyridine, 31.23 g of ethyl glycolate, 250 ml of tetrahydrofuran and 20 ml of N,N-dimethylformamide at 0° C. The mixture was stirred at room temperature for 5 hours, then, the reaction solution was poured into ice water, and extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 48.3 g of 2-(ethoxycarbonyl)methoxy-3-nitropyridine.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
39.63 g
Type
reactant
Reaction Step One
Quantity
31.23 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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